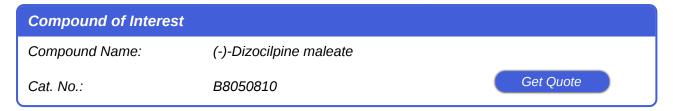




Application Notes and Protocols for (-)Dizocilpine Maleate in Long-Term Potentiation Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor in a use-dependent manner, thereby preventing the influx of Ca2+ that is critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[2][3] LTP is a cellular correlate of learning and memory, and its inhibition by Dizocilpine has made it an invaluable tool for studying the molecular mechanisms underlying these cognitive processes.[3][4] These application notes provide detailed protocols for the use of (-)-Dizocilpine maleate in both in vitro and in vivo LTP studies.

Mechanism of Action

Dizocilpine binds to a site within the pore of the NMDA receptor's ion channel, physically obstructing the flow of ions.[2] This action is "use-dependent," meaning the channel must be opened by the binding of glutamate and a co-agonist (like glycine or D-serine) before Dizocilpine can access its binding site.[3] By preventing Ca2+ influx, Dizocilpine effectively decouples synaptic activity from the downstream signaling cascades required for the induction of LTP.[5]



Data Presentation

Quantitative Data for (-)-Dizocilpine Maleate in LTP

Studies

Parameter	In Vitro (Hippocampal Slices)	In Vivo (Rodent Models)	Reference(s)
Effective Concentration	5 - 50 μM for significant LTP inhibition.	0.1 - 1.0 mg/kg (intraperitoneal injection) for LTP blockade.	[6][7]
IC50 for LTP Blockade	~0.13 µM (with prolonged pre-incubation of >6 hours).	Not typically determined in this manner.	[8]
Maximal Inhibition	~50% inhibition of LTP has been reported in the 5-50 µM range.	Complete blockade of LTP induction has been observed.	[6][7]
Pre-incubation Time	At least 20-30 minutes before LTP induction.	Typically administered 20-30 minutes prior to LTP induction.	[6]
Washout	Due to its binding site within the channel, washout is very slow.	Effects can be long- lasting.	[9]

Experimental Protocols In Vitro Long-Term Potentiation in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of acute hippocampal slices and its blockade by (-)-Dizocilpine maleate.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)



- Standard Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.0 NaH2PO4, 26.2 NaHCO3, 11 Glucose, 2.5 CaCl2, 1.3 MgSO4.
- Prepare a 10x stock solution of salts without CaCl2 and MgSO4. On the day of the experiment, dilute the stock and add fresh glucose, CaCl2, and MgSO4.
- Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment to maintain pH and oxygenation.
- 2. Hippocampal Slice Preparation
- Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform decapitation.
- Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
- Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.
- Transfer the slices to an interface or submerged holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
- 3. Electrophysiological Recording
- Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.
- 4. Application of (-)-Dizocilpine Maleate
- Prepare a stock solution of (-)-Dizocilpine maleate in water or DMSO.
- For the experimental group, switch the perfusion to aCSF containing the desired final concentration of Dizocilpine (e.g., 10 μM).



- Allow the slice to incubate in the Dizocilpine-containing aCSF for at least 20-30 minutes before inducing LTP. For the control group, continue perfusion with standard aCSF.
- 5. LTP Induction and Recording
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[6]
- Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to observe the potentiation.
- In control slices, a significant increase in the fEPSP slope should be observed, indicative of LTP. In Dizocilpine-treated slices, the induction of LTP will be blocked.

In Vivo Long-Term Potentiation in the Anesthetized Rat

This protocol outlines the general steps for assessing the effect of systemically administered Dizocilpine on LTP in the perforant path of an anesthetized rat.[7]

- 1. Animal Preparation and Surgery
- Anesthetize a rat (e.g., with urethane) and mount it in a stereotaxic frame.
- Maintain body temperature with a heating pad.
- Perform a craniotomy to expose the skull over the hippocampus.
- Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus based on stereotaxic coordinates.
- 2. Drug Administration
- Dissolve (-)-Dizocilpine maleate in sterile saline.
- Administer Dizocilpine via intraperitoneal (i.p.) injection at a dose of 0.1-1.0 mg/kg.[7] For control animals, administer an equivalent volume of saline.



- Allow 20-30 minutes for the drug to take effect before commencing the LTP induction protocol.
- 3. Electrophysiology and LTP Induction
- Establish a stable baseline of evoked field potentials in the dentate gyrus by stimulating the perforant path.
- After the baseline period, deliver a high-frequency tetanus to induce LTP.
- Continue to record evoked potentials for at least 1-2 hours post-tetanus to monitor for potentiation.
- Animals treated with Dizocilpine are expected to show a significant reduction or complete blockade of LTP induction compared to saline-treated controls.[7][10]

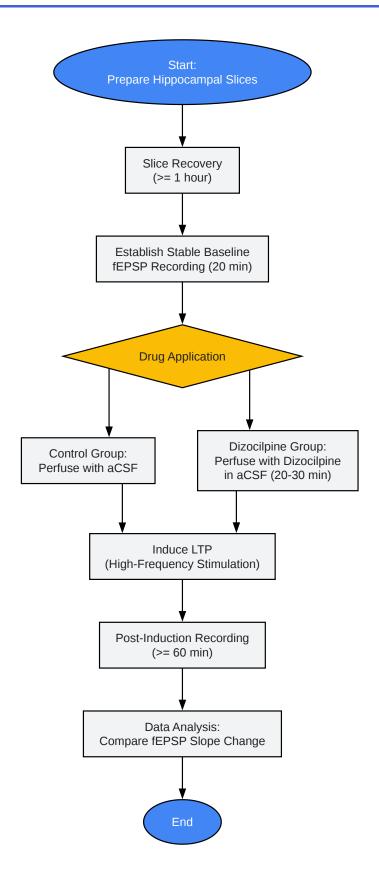
Visualizations



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Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of (-)-Dizocilpine (MK-801).





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Caption: Experimental workflow for an in vitro LTP study using (-)-Dizocilpine.



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